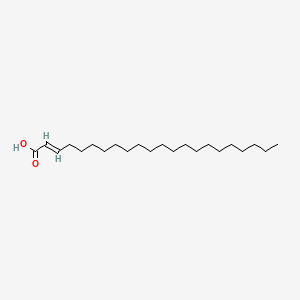
Docosenoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition in the Oil and Gas Industry
- Docosenoic acid has been utilized in the synthesis of new amide derivatives serving as effective corrosion inhibitors, particularly for mild steel in the oil and gas industry. A study demonstrated these compounds' high inhibition efficiencies, with remarkable results observed in certain compounds at specific concentrations, indicating their potential in corrosion prevention (Elsharif et al., 2020).
Food and Nutritional Studies
- Erucic acid, a trivial name for this compound, has been identified as a significant component in seeds of species like rapeseed or mustard seed. Research in this area focuses on dietary exposure and health implications, revealing its presence in various food groups and its potential health impacts (Knutsen et al., 2016).
Chromatographic Analysis
- Advances in gas chromatography have enabled the effective separation of this compound positional isomers. This methodological improvement is crucial for analyzing monounsaturated fatty acids, demonstrating this compound's significance in scientific analysis (Shimizu & Ando, 2012).
Synthesis of Fatty Acids
- Research on the synthesis of various forms of this compound, such as 19-cis-docosenoic acid, highlights its importance in chemical synthesis processes. These studies contribute to our understanding of fatty acid production and applications in various fields (Klok et al., 2010).
Biomedical Research and Diagnostics
- In the context of biomedical research, this compound is crucial in developing diagnostic methods for peroxisomal disorders, where its levels in plasma can indicate specific health conditions. This emphasizes its role in clinical diagnostics and potential treatments (Semeraro et al., 2016).
Neuroscience and Neurodegenerative Diseases
- Studies have explored the role of docosahexaenoic acid, a form of this compound, in brain health and potential treatments for diseases like Alzheimer's.
This research highlights its potential in neuroprotection and treatment of neurodegenerative disorders (Heras-Sandoval et al., 2016).
Environmental Applications
- In environmental science, this compound derivatives have been studied for applications like wastewater treatment and remediation. This demonstrates the compound's versatility in various environmental processes (Sirtori et al., 2009).
Leather Industry Applications
- The leather industry has also benefited from research on this compound, particularly in developing new nanocomposites for leather treatment, showcasing its utility in improving material properties (Lyu et al., 2016).
Food Additives and Health Supplements
- This compound, particularly in the form of DHA, has been extensively studied for its role in health supplements and food additives. Research has shown its importance in promoting growth and development, preventing diseases, and offering anti-inflammatory properties (Huang Ju-hu, 2014).
Genetic Studies and Fatty Acid Biosynthesis
- Genetic research into the fatty acid desaturase 2 (FADS2) gene has revealed its role in catalyzing the production of this compound, highlighting its importance in human cell biology and fatty acid metabolism (Park et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-docos-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNNLHXCRAAGJS-QZQOTICOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25378-26-1 | |
| Record name | Docosenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B1637642.png)






![(2Z)-2-(4,5-dihydrobenzo[e][1,3]benzodithiol-2-ylidene)-4,5-dihydrobenzo[e][1,3]benzodithiole](/img/structure/B1637674.png)
![N-[(Z)-(1-benzylindol-3-yl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B1637676.png)

